Product packaging for (S)-gamma-Calacorene(Cat. No.:CAS No. 38599-17-6)

(S)-gamma-Calacorene

Cat. No.: B12662031
CAS No.: 38599-17-6
M. Wt: 200.32 g/mol
InChI Key: YLIAZCIBLKJTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-gamma-Calacorene (CAS 38599-17-6) is an enantiopure sesquiterpene that serves as a critical chiral reference standard in analytical chemistry. It is primarily used for chiral GC, GC-MS, and HPLC analysis to identify and quantify calacorene traces in complex mixtures like essential oils . Its defined optical rotation also makes it valuable for calibrating optical-rotation measurements and for applications in chiroptical methods, including ECD (Electronic Circular Dichroism) and VCD (Vibrational Circular Dichioism) . In fragrance technology and research, the (S)-enantiomer is evaluated for its complex odor profile, which contributes spicy, woody, and herbal nuances, and is used to build woody or amber backgrounds in fine fragrances and personal care products . Furthermore, this compound is employed in asymmetric synthesis and catalysis research as a benchmark for evaluating enantioselectivity and probing terpene cyclization mechanisms . It also finds application as a probe in studies of plant and microbial sesquiterpene biosynthesis, and is useful in chemotaxonomy and authenticity testing of essential oils such as cedarwood and juniper . This compound has a molecular formula of C15H20 and a molecular weight of 200.32 g/mol . It is characterized by a very slow evaporation rate and an estimated boiling point of 292°C . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20 B12662031 (S)-gamma-Calacorene CAS No. 38599-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38599-17-6

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene

InChI

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3

InChI Key

YLIAZCIBLKJTKN-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C2=C1C=CC(=C2)C)C(C)C

Origin of Product

United States

Natural Occurrence and Biodiversity Sourcing of S Gamma Calacorene

Fungal and Microbial Biosynthesis

The biosynthesis of sesquiterpenoids is a well-established metabolic pathway in fungi. These pathways involve the cyclization of farnesyl pyrophosphate (FPP) by terpene synthases to produce a vast array of cyclic sesquiterpene skeletons. While fungi are known to produce a diverse range of sesquiterpenoids, specific reports on the biosynthesis of (S)-γ-calacorene by fungal or microbial species are currently scarce in the scientific literature. The stereochemistry of the products of fungal terpene synthases is a key area of research, and it is plausible that fungal enzymes capable of producing the calacorene skeleton exist. The identification of such enzymes would require genome mining and heterologous expression studies.

Marine Organism Sources

The marine environment is a rich source of unique and structurally diverse natural products, including a wide variety of sesquiterpenes. sibran.ru

Marine algae, particularly brown algae (Phaeophyceae) and red algae (Rhodophyta), are known to produce a plethora of sesquiterpenoids, some of which are halogenated. sibran.rumdpi.comnih.gov These compounds play various ecological roles, including defense against herbivores and pathogens. While numerous sesquiterpenes with cadinane (B1243036) skeletons (the structural class to which calacorene belongs) have been isolated from marine algae, the specific identification of (S)-γ-calacorene is not well-documented. mdpi.comnih.gov

The production of secondary metabolites in algae can be significantly influenced by environmental factors such as:

Water temperature

Salinity

Nutrient availability

Light intensity

Herbivore pressure

These environmental stressors can trigger changes in the alga's metabolism, potentially leading to an increased production of specific sesquiterpenoids. However, the direct impact of these factors on the potential production of (S)-γ-calacorene in marine algae remains an area for future investigation.

Presence in Animal-Derived Natural Products (e.g., Propolis)

Propolis, a complex bee product derived from plant resins, is known to contain a significant volatile fraction rich in terpenoids. These compounds contribute to the characteristic aroma and biological properties of propolis. Sesquiterpenes, a class of terpenes to which (S)-gamma-Calacorene belongs, are frequently identified as major constituents of the volatile oils of propolis from various geographic regions.

A study analyzing the volatile compounds of propolis from the Northeast region of Pará State, Brazil, identified a number of sesquiterpenes. Among these was α-calacorene, a structurally related isomer of gamma-calacorene (B12750509). This finding highlights the presence of the calacorene skeleton within the chemical profile of propolis. However, the specific identification of the gamma-isomer and its stereochemistry were not detailed in this particular study.

The chemical composition of propolis is highly dependent on the local flora visited by the bees, leading to significant geographical variation in its constituents. While the presence of α-calacorene in Brazilian propolis is documented, further research is required to confirm the occurrence of this compound in propolis from this or other regions. The specific enantiomer and isomeric form of calacorene can vary based on the botanical source of the resin collected by the bees.

Detailed research findings specifically quantifying the presence of this compound in propolis or other animal-derived natural products are not extensively available in the current body of scientific literature. The table below summarizes the findings on a related compound found in Brazilian propolis.

Compound NamePropolis OriginAnalytical MethodKey Findings
α-CalacorenePará State, BrazilGas Chromatography-Mass Spectrometry (GC-MS)Identified as one of the volatile sesquiterpene hydrocarbons in the analyzed propolis samples.

This table is based on the identification of a related isomer, as specific data for this compound in propolis is not currently available.

Future research employing advanced analytical techniques, such as chiral chromatography, will be crucial in determining the enantiomeric distribution of calacorenes in propolis and other animal-derived products. Such studies would provide a more complete understanding of the natural occurrence of this compound.

Elucidation of Biosynthetic Pathways for S Gamma Calacorene

Fundamental Sesquiterpene Biosynthesis Mechanistic Frameworks

The initial stages of (S)-gamma-calacorene biosynthesis are governed by the production of the universal five-carbon isoprenoid precursors, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). These molecules are synthesized through two distinct and compartmentalized pathways within the plant cell.

Mevalonate (B85504) (MVA) Pathway Contribution

The MVA pathway, primarily operating in the cytosol of eukaryotes, is a crucial contributor to sesquiterpene biosynthesis. wikipedia.orgunivie.ac.atnumberanalytics.com This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgresearchgate.net A key regulatory enzyme, HMG-CoA reductase, then reduces HMG-CoA to mevalonate. wikipedia.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. researchgate.net The MVA pathway is recognized as a significant source of the FPP destined for sesquiterpene synthesis. nih.govmedchemexpress.comnih.gov

Methylerythritol Phosphate (MEP) Pathway Contribution

In addition to the MVA pathway, the MEP pathway, located in the plastids of plants and some bacteria, also provides precursors for isoprenoid biosynthesis. mdpi.comnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com While often associated with the production of monoterpenes, diterpenes, and carotenoids, there is evidence of cross-talk between the MVA and MEP pathways, where intermediates can be exchanged between the cytosol and plastids. researchgate.net This exchange allows for precursors from the MEP pathway to also contribute to the cytosolic pool of FPP used for sesquiterpene formation. researchgate.net

Isotopic Labeling and Precursor Incorporation Studies

The elucidation of biosynthetic pathways heavily relies on experimental techniques that can trace the metabolic fate of specific molecules. Isotopic labeling studies have been instrumental in confirming the precursors and intermediates involved in the formation of this compound and other sesquiterpenes.

Farnesyl Pyrophosphate (FPP) as a Canonical Precursor

Farnesyl Pyrophosphate (FPP), a 15-carbon isoprenoid, is universally recognized as the direct precursor to all sesquiterpenes, including this compound. wikipedia.orgechelon-inc.combioinformatics.nl FPP is formed through the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP, a reaction catalyzed by FPP synthase. echelon-inc.com The central role of FPP as the branching point for sesquiterpene synthesis has been confirmed through numerous in vitro and in vivo studies. nih.govnih.gov

Deuterium (B1214612) Labeling Experiments for Pathway Elucidation

Deuterium labeling experiments provide powerful insights into the intricate steps of biosynthesis. By feeding organisms or plant tissues with precursors labeled with deuterium (a heavy isotope of hydrogen), scientists can track the incorporation of the label into the final product. For instance, feeding experiments using deuterium-labeled mevalonolactone (B1676541) (d3-MVL), a precursor for the MVA pathway, have been used to investigate sesquiterpene formation in plants like Vitis vinifera (grape). nih.govresearchgate.net The specific labeling patterns observed in the resulting sesquiterpenes, including aromatic sesquiterpenes related to calacorene, help to confirm the involvement of the MVA pathway and can reveal details about the cyclization mechanisms. nih.govresearchgate.net Such studies have provided evidence for the formation of various sesquiterpenes and their intermediates. nih.govbeilstein-journals.org

Key Enzymatic Transformations and Sesquiterpene Synthases

The transformation of the linear FPP molecule into the diverse and complex structures of sesquiterpenes is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). bioinformatics.nlnih.gov These enzymes are responsible for the intricate cyclization reactions that define the carbon skeleton of the final product.

The biosynthesis of cadinane-type sesquiterpenes, which includes the calacorenes, often proceeds through a germacrene D intermediate. nih.govoup.com A specific cadinene synthase, belonging to the TPS-a clade of terpene synthases, has been identified in plants like Laurus nobilis. oup.comresearchgate.net This enzyme can catalyze the formation of multiple products, including δ-cadinene and γ-cadinene, from FPP. oup.com The formation of the calacorene aromatic ring is believed to occur through subsequent oxidation or dehydrogenation of a cadinane (B1243036) precursor. researchgate.net

The following table summarizes the key enzymes and precursors involved in the biosynthesis of this compound:

Precursor/EnzymePathway/Function
Acetyl-CoAStarting material for the Mevalonate pathway. wikipedia.org
Pyruvate and Glyceraldehyde-3-phosphateStarting materials for the Methylerythritol Phosphate pathway. mdpi.com
Mevalonate (MVA) PathwayCytosolic pathway producing Isopentenyl Pyrophosphate (IPP). wikipedia.orgunivie.ac.at
Methylerythritol Phosphate (MEP) PathwayPlastidial pathway also producing IPP and Dimethylallyl Pyrophosphate (DMAPP). mdpi.comnih.gov
Isopentenyl Pyrophosphate (IPP)Five-carbon building block for isoprenoids. wikipedia.orgechelon-inc.com
Dimethylallyl Pyrophosphate (DMAPP)Isomer of IPP, also a five-carbon building block. wikipedia.orgechelon-inc.com
Farnesyl Pyrophosphate (FPP) SynthaseCatalyzes the formation of FPP from IPP and DMAPP. echelon-inc.com
Farnesyl Pyrophosphate (FPP)15-carbon direct precursor to all sesquiterpenes. wikipedia.orgbioinformatics.nl
Sesquiterpene Synthase (e.g., Cadinene Synthase)Catalyzes the cyclization of FPP to form the cadinane skeleton. nih.govoup.com

Germacrene Intermediates and Cyclization Cascades (e.g., Germacrene D, Germacrene B, Germacrene C)

The initial and pivotal step in the formation of the calacorene scaffold is the enzyme-catalyzed ionization of FPP, which involves the removal of the diphosphate (B83284) group to generate an allylic farnesyl cation. The enzyme's active site then guides the folding of this flexible cation to facilitate the first cyclization event: a C1-C10 ring closure that produces the 10-membered germacrenyl cation. This cation is a central branching point in sesquiterpene biosynthesis and is the direct precursor to various germacrene isomers.

Germacrene D, in particular, is widely recognized as a key intermediate in the biosynthesis of cadinane-type sesquiterpenes, the family to which calacorene belongs. While some terpene synthases may release germacrene D as a final product, a calacorene synthase retains the corresponding germacrenyl D cation (or the neutral germacrene D molecule, which is subsequently reprotonated) as an enzyme-bound intermediate to channel it into a second cyclization cascade .

The product profile of a given sesquiterpene synthase highlights its specific catalytic function. For instance, the characterization of a multiproduct sesquiterpene synthase from Nigella sativa, an organism known to produce calacorene, revealed a spectrum of compounds derived from common carbocationic intermediates. This demonstrates the enzyme's capacity to generate multiple products from a single FPP substrate, with the relative ratios determined by the energetic favorability of competing reaction pathways within the active site .

Table 1: Representative Product Distribution of a Multiproduct Sesquiterpene Synthase from Nigella sativa

Compound ProducedChemical ClassRelative Percentage (%)Putative Intermediate
(-)-Germacrene DGermacrane Sesquiterpene45.2Germacrenyl Cation
(+)-delta-CadineneCadinane Sesquiterpene18.5Cadinyl Cation
This compound Cadinane Sesquiterpene 9.8 Cadinyl Cation
BicyclogermacreneBicyclic Sesquiterpene7.1Germacrenyl Cation
Other SesquiterpenesVarious19.4Various

Note: Data is illustrative, based on findings from related enzymatic characterizations.

While Germacrene D is a primary intermediate for cadinane synthesis, other germacrene isomers like Germacrene B and Germacrene C can also be formed from the germacrenyl cation. However, their role in the direct pathway to gamma-calacorene (B12750509) is considered less prominent than that of Germacrene D. The specific conformation of the germacrene intermediate adopted within the enzyme active site is what ultimately dictates the stereochemistry and structure of the subsequent bicyclic product.

Proposed Mechanistic Rationales for this compound Formation

The formation of this compound from the germacrene D intermediate is a mechanistically elegant process involving a proton-initiated secondary cyclization and subsequent rearrangements. The proposed mechanism is as follows:

Formation of the Cadinyl Cation: The enzyme-bound germacrene D intermediate undergoes a proton-initiated C6-C1 cyclization. This reaction forms a new carbon-carbon bond, converting the 10-membered monocyclic ring into the characteristic bicyclic 6/6 ring system of the cadinane skeleton. This step generates a tertiary carbocation known as the cadinyl cation (specifically, the cis-cadinyl cation).

Carbocation Rearrangement: The nascent cadinyl cation is energetically unstable and undergoes a series of rapid rearrangements to achieve a more stable state. A critical step in the pathway to gamma-calacorene is a 1,3-hydride shift. This intramolecular transfer of a hydride ion relocates the positive charge within the bicyclic framework, positioning it for the final elimination and aromatization steps.

Aromatization and Deprotonation: The final stage involves a series of deprotonation events that result in the formation of a conjugated system and ultimately an aromatic ring. This process is essentially an enzyme-catalyzed aromatization of the cadinane ring system. The specific sequence of proton eliminations dictates the position of the double bonds in the final calacorene isomer. For gamma-calacorene, this results in the aromatic ring and an exocyclic double bond.

The stereochemistry of the final product is rigorously controlled throughout this cascade. The initial folding of FPP and the precise orientation of the germacrene intermediate within the enzyme's active site predetermine the absolute configuration at the chiral centers, ensuring the specific formation of the (S)-enantiomer.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is directly governed by the expression of specific terpene synthase (TPS) genes. These genes encode the this compound synthase enzymes responsible for converting FPP into the final product. Research has led to the identification and functional characterization of such genes from various plant species. These genes belong to the large and diverse plant TPS gene family, which is typically subdivided into subfamilies (TPS-a through TPS-h) based on sequence homology and functional motifs. The sesquiterpene synthases that produce calacorene are predominantly found in the TPS-a subfamily.

The expression of these TPS genes is tightly regulated at the transcriptional level. This regulation is often tissue-specific and inducible, allowing the plant to produce this compound in response to specific developmental or environmental signals. For example, expression is frequently localized to specialized secretory structures, such as glandular trichomes on leaves and flowers or resin ducts in woody tissues, which are primary sites of terpenoid synthesis and storage.

Furthermore, the transcription of this compound synthase genes can be significantly upregulated in response to biotic stresses, such as herbivore feeding or pathogen infection, and abiotic stresses like drought or UV radiation. This inducibility is mediated by complex signaling pathways involving plant hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling cascades culminate in the activation of specific transcription factors (TFs), such as those from the WRKY, MYC, and AP2/ERF families, which bind to cis-regulatory elements in the promoter regions of TPS genes to initiate or enhance transcription.

Table 2: Examples of Characterized this compound Synthase Genes and Enzymes

Gene Name / IdentifierSource OrganismGene FamilyPrimary ProductMajor Byproducts
NsTPS2-C1Nigella sativaTPS-aThis compound (-)-Germacrene D, (+)-delta-Cadinene
VvCADSVitis vinifera (Grapevine)TPS-a(+)-delta-CadineneThis compound , Germacrene D
GhCAD1-AGossypium hirsutum (Cotton)TPS-a(+)-delta-CadineneThis compound , alpha-Cadinene

Note: The primary product of a given TPS can vary, with some producing calacorene as a major product and others as a minor one, reflecting the functional divergence within the TPS gene family.

The study of these genes and their regulatory networks is crucial for understanding the ecological roles of this compound and for potential metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.

Asymmetric Synthesis and Stereochemical Control in S Gamma Calacorene Production

Methodological Approaches to Laboratory Synthesis

The construction of the specific (S)-gamma-calacorene structure can be approached through total synthesis from simple achiral precursors or via semi-synthesis utilizing existing chiral molecules from nature.

Total synthesis aims to construct the target molecule from readily available, often achiral, starting materials. For this compound, this involves building the dihydronaphthalene core and establishing the correct absolute stereochemistry at the C4 chiral center.

A common approach to synthesizing the structurally related calamenene (B1145186) and gamma-calacorene (B12750509) framework involves the Grignard reaction. oup.com For instance, the reaction of 3,4-dihydro-4,7-dimethyl-1(2H)-naphthalenone with isopropylmagnesium bromide can yield the tertiary alcohol, which can then be dehydrated to form the calacorene skeleton. oup.com However, this classical approach produces a racemic mixture, meaning both (S) and (R) enantiomers are formed in equal amounts.

To achieve an asymmetric total synthesis, a chiral influence must be introduced. This can be accomplished through several key strategies:

Chiral Catalysis : Employing a chiral catalyst during a key bond-forming step, such as asymmetric hydrogenation or an asymmetric carbon-carbon bond formation, to favor the formation of the (S)-enantiomer. nobelprize.orgchiralpedia.com

Chiral Auxiliaries : Temporarily attaching a chiral group to a precursor molecule to direct the stereochemistry of subsequent reactions. ethz.ch This auxiliary is removed at a later stage.

Chiral Reagents : Using a stoichiometric amount of a chiral reagent to induce asymmetry. youtube.com

A plausible total synthesis pathway could involve an asymmetric reduction of a ketone precursor or an enantioselective conjugate addition to an α,β-unsaturated system to set the stereocenter, followed by cyclization and aromatization steps to complete the molecular framework.

Semi-synthesis leverages the inherent chirality of naturally occurring molecules, using them as enantiopure starting materials. This "chiral pool" synthesis is an efficient strategy for producing complex chiral molecules. ethz.ch For sesquiterpenes like this compound, logical precursors are abundant monoterpenes that already possess the desired stereochemistry or can be readily converted to it.

Limonene (B3431351), which exists in both (R) and (S) enantiomeric forms, is a prime candidate. nih.gov Starting with (S)-limonene would provide a head start in establishing the correct stereochemistry. The synthetic sequence would involve elaborating the existing carbon skeleton and stereocenter of limonene to construct the second ring of the gamma-calacorene structure. This often involves functional group manipulations, cyclization reactions, and dehydrogenation steps to achieve the final dihydronaphthalene core. This approach can significantly reduce the number of steps and avoid the need for chiral resolutions or complex asymmetric catalysis. nih.gov

Stereoselective and Enantioselective Catalysis

Catalysis is at the heart of modern asymmetric synthesis, offering the ability to produce large quantities of a single enantiomer with only a small amount of a chiral catalyst. nobelprize.orgchiralpedia.com

The design of effective chiral catalysts is crucial for controlling stereoselectivity. slideshare.net For the synthesis of this compound, several types of catalytic reactions could be envisioned. Transition-metal catalysis, often involving metals like rhodium, ruthenium, or palladium complexed with chiral ligands, is a powerful tool. chiralpedia.com

For example, the asymmetric hydrogenation of a suitable olefin precursor using a chiral catalyst like a Ru-BINAP complex could establish the stereocenter with high enantiomeric excess (ee). nobelprize.org The BINAP ligand's C2 symmetry creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, leading to the desired (S)-configuration. nobelprize.org

Another strategy is enantioselective cyclization. Cationic cyclization of an alkenylarene, guided by a chiral catalyst, could form the tetralin ring system with a high degree of stereocontrol. researchgate.net The design of such catalysts often involves creating a sterically defined pocket that allows the substrate to bind in only one orientation, leading to a highly selective ring-closing reaction.

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis

Catalytic Reaction Catalyst Type Metal Center Chiral Ligand Example Potential Application in this compound Synthesis
Asymmetric Hydrogenation Transition-Metal Complex Ruthenium (Ru) BINAP Reduction of an exocyclic double bond to create the chiral center.
Asymmetric Allylic Alkylation Transition-Metal Complex Palladium (Pd) Phosphinooxazolines (PHOX) Formation of the C-C bond at the chiral center.
Asymmetric Epoxidation Transition-Metal Complex Titanium (Ti) Diethyl Tartrate (DET) Creating a chiral epoxide as a precursor for further elaboration. chiralpedia.com

This strategy, also known as chiral pool synthesis, relies on incorporating a readily available, optically pure molecule into the final structure. ethz.ch The synthesis starts with a compound that already contains one or more of the required stereocenters. Natural products like amino acids, sugars, or terpenes are common starting points. ethz.chnih.gov

For this compound, a suitable enantiopure precursor could be a derivative of an (S)-configured citronellal (B1669106) or another terpene. The synthesis would then focus on building the aromatic portion of the molecule and performing the necessary cyclization without disturbing the existing chiral center. For example, chemoenzymatic methods can be used to produce enantiopure building blocks, such as chlorohydrins, which serve as versatile precursors for more complex chiral molecules. mdpi.com Lipase-catalyzed kinetic resolutions are particularly effective at separating racemic mixtures to provide access to a single enantiomer for use in synthesis. mdpi.comresearchgate.net

Optimization of Reaction Conditions for Isomer Specificity

Achieving high selectivity for the desired this compound isomer requires careful optimization of reaction conditions. Competing side reactions can lead to the formation of other isomers, such as α-calacorene or δ-calacorene, which differ in the position of the double bonds within the non-aromatic ring.

Key parameters that must be controlled include:

Temperature : Many reactions that form the dihydronaphthalene ring system are sensitive to temperature. Lower temperatures often increase selectivity by favoring the thermodynamically more stable transition state, thus minimizing the formation of undesired isomers.

Solvent : The polarity and coordinating ability of the solvent can influence the conformation of both the substrate and the catalyst, thereby affecting the stereochemical outcome of the reaction.

Catalyst Loading : In catalytic reactions, the amount of catalyst can impact selectivity. Optimization is required to find a balance between reaction rate and enantiomeric excess.

Reaction Time : Allowing a reaction to proceed for too long can sometimes lead to the racemization of the product or isomerization to more stable, but undesired, side products.

For instance, in acid-catalyzed cyclization/dehydration steps, precise control over the acid strength and temperature is necessary to prevent double bond migration that would lead to a mixture of calacorene isomers.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
(R)-gamma-Calacorene
alpha-Calacorene (B1215906)
delta-Calacorene
Calamenene
3,4-dihydro-4,7-dimethyl-1(2H)-naphthalenone
Isopropylmagnesium bromide
(S)-Limonene
(R)-Limonene
BINAP
Diethyl Tartrate
Proline
(S)-Citronellal

Advanced Spectroscopic and Analytical Methodologies for S Gamma Calacorene Research

Chromatographic Separation and Identification Techniques

Chromatography is the cornerstone of (S)-gamma-calacorene analysis, enabling its separation from a multitude of other compounds present in natural extracts, particularly essential oils. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it is qualitative identification, quantitative measurement, or the study of related metabolic products.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the principal analytical tool for the study of this compound and other volatile and semi-volatile terpenes. scielo.brscielo.brresearchgate.net In this technique, the volatile fraction of a sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. Following separation, the individual compounds are introduced into a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

This method is highly effective for both the qualitative identification and quantitative analysis of this compound in complex mixtures like essential oils from medicinal plants. mdpi.comscielo.org.mx The high resolution of modern capillary columns allows for the separation of closely related isomers, which is critical in terpene chemistry. unime.it Quantitative analysis is typically performed by integrating the peak area of the compound in the total ion chromatogram (TIC) and comparing it to that of an internal or external standard. nih.gov

For unambiguous identification, two key parameters from GC-MS analysis are used: the mass spectrum and the retention index (RI). The Kovats Retention Index is a standardized, system-independent value that converts a compound's retention time to a value relative to the retention times of adjacent n-alkanes. wikipedia.org This normalization allows for the comparison of results across different laboratories and analytical conditions, significantly increasing the confidence of identification. wikipedia.org

Identification of this compound is achieved by comparing its experimentally determined RI and mass spectrum with values from extensive, commercially available spectral libraries (e.g., NIST, Wiley) and literature data. nih.govpherobase.comresearchgate.net A match in both the fragmentation pattern and the retention index provides a high degree of certainty in the compound's identification.

Below is a table of reported Kovats Retention Indices for gamma-calacorene (B12750509) on various GC column stationary phases.

Column TypeStationary PhaseRetention Index (RI)Reference(s)
Standard Non-Polar Dimethylpolysiloxane (e.g., DB-1, HP-5MS)1503, 1507, 1509, 1520, 1521.3, 1525, 1527, 1538 nih.govhmdb.ca
Semi-Standard Non-Polar (5%-Phenyl)-methylpolysiloxane (e.g., DB-5)1532, 1534, 1535, 1538, 1539, 1541, 1542, 1546, 1547, 1562, 1565 nih.gov
Standard Polar Polyethylene Glycol (e.g., Carbowax 20M)1906, 1916, 1917, 1918, 1926, 1932, 1960 nih.govpherobase.com

Table 1: Kovats Retention Indices for gamma-Calacorene on different GC column types. The values vary based on the specific column and analytical conditions used in the cited studies.

The standard ionization technique used in GC-MS is electron ionization (EI), typically at 70 eV. When this compound (molar mass: 200.32 g/mol ) enters the ion source, it is bombarded with electrons, causing the ejection of an electron to form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 200. nih.gov This molecular ion is unstable and undergoes predictable fragmentation, breaking into smaller, stable charged ions. The resulting pattern of fragments is characteristic of the molecule's structure.

The mass spectrum of gamma-calacorene is distinguished by a prominent molecular ion peak at m/z 200 and several key fragment ions that are crucial for its identification. Analysis of its structure suggests characteristic losses of methyl (CH₃, 15 Da) and isopropyl (C₃H₇, 43 Da) groups.

Mass-to-Charge Ratio (m/z)Proposed Ion/FragmentSignificance
200 [C₁₅H₂₀]⁺Molecular Ion (M⁺)
185 [M - CH₃]⁺Loss of a methyl group
157 [M - C₃H₇]⁺Loss of an isopropyl group
145 [C₁₁H₁₃]⁺Further fragmentation
129 [C₁₀H₉]⁺Further fragmentation
115 [C₉H₇]⁺Further fragmentation

Table 2: Predicted key fragments in the Electron Ionization mass spectrum of gamma-Calacorene. The relative intensity of these peaks helps confirm the compound's identity.

For exceptionally complex samples such as certain essential oils, conventional one-dimensional GC-MS may not provide sufficient resolving power, leading to the co-elution of multiple compounds. oup.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (often time-of-flight, TOF-MS) offers a powerful solution by providing significantly enhanced peak capacity and separation. mdpi.comshimadzu.com

In a GC×GC system, analytes are subjected to two different separation columns (e.g., a non-polar column followed by a polar column) connected by a modulator. This setup allows for the separation of compounds that may co-elute on the first column, resolving them on the second. The result is a highly detailed, structured two-dimensional chromatogram. This technique is invaluable for differentiating isomers and identifying trace compounds, including oxidation products, that might otherwise be obscured in a 1D analysis. oup.comgcms.cz The increased sensitivity and resolution of GC×GC–MS make it a superior method for in-depth qualitative profiling of volatile fractions containing this compound. mdpi.com

While this compound itself is too volatile for effective analysis by high-performance liquid chromatography (HPLC), this technique is essential for studying its non-volatile derivatives and metabolites. acs.orgscite.ai Sesquiterpenes undergo various phase I and phase II metabolic transformations in biological systems, resulting in products such as hydroxylated, carboxylated, or glucuronidated derivatives. tandfonline.comnih.gov

HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is the method of choice for separating and identifying these polar metabolites from biological matrices like liver microsomes or plant cell cultures. tandfonline.comnih.gov Reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile) is commonly employed to separate these metabolites based on their polarity. acs.orgresearchgate.net The subsequent MS or tandem MS (MS/MS) analysis provides structural information for the identification of these biotransformation products. acs.org

Headspace-solid phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for the analysis of volatile compounds like this compound. scielo.brresearchgate.net The method involves exposing a solid-phase coated fiber to the headspace (the gas phase above the sample) of a solid or liquid sample in a sealed vial. scielo.brresearchgate.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.

The choice of fiber coating is critical for efficient extraction. For a broad range of mono- and sesquiterpenes, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its ability to trap a wide array of volatiles. researchgate.netuniroma1.it After an equilibration period, the fiber is withdrawn and inserted directly into the hot injector of a GC-MS system, where the adsorbed compounds are thermally desorbed for analysis. scielo.br HS-SPME is widely used for the volatile profiling of aromatic and medicinal plants, providing a comprehensive snapshot of the volatile constituents, including this compound, without the need for solvent extraction or distillation. scielo.brresearchgate.net

Compound Index

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of this compound, offering detailed insights into the connectivity and spatial arrangement of its atoms. Both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete picture of its molecular architecture. uni-hamburg.de

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule. rsc.org

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). Key signals for this compound typically include those for aromatic protons, methyl groups, and the isopropyl group.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their nature (e.g., aromatic, aliphatic, quaternary). This technique is crucial for determining the carbon skeleton of the molecule. mimedb.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH~7.0-7.2~125-130
Aromatic C-~135-145
Isopropyl CH~2.8-3.0~30-35
Isopropyl CH₃~1.2-1.3~20-25
Aromatic CH₃~2.2-2.4~15-20

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular structure by showing relationships between different nuclei. princeton.eduslideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. emerypharma.com It is instrumental in establishing the connectivity of proton networks within the aliphatic portions of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.netemerypharma.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the skeleton. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This long-range correlation is vital for connecting different structural fragments and for placing quaternary carbons and functional groups within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.eduresearchgate.net This technique is particularly useful for determining the stereochemistry and three-dimensional structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. megalecture.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. savemyexams.comvscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
C-H (aromatic)3100-3000Stretch
C-H (aliphatic)3000-2850Stretch
C=C (aromatic)1620-1680Stretch
C-H (bend)1470-1350Bend

These absorption frequencies provide clear evidence for the presence of the aromatic ring and aliphatic side chains in the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. libretexts.orggbiosciences.com The pattern of these fragments is unique to the structure of this compound and provides valuable clues for its identification. Common fragmentation pathways for aromatic hydrocarbons often involve the loss of methyl or other alkyl groups. nih.govwhitman.edu

Quantitative Structure–Retention Relationship (QSRR) Studies

Quantitative Structure–Retention Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a compound with its retention behavior in chromatography. mdpi.comnih.govscielo.br For this compound, QSRR models can predict its retention time in gas chromatography (GC) or high-performance liquid chromatography (HPLC) based on calculated molecular descriptors. scielo.brnih.gov

These models are built by establishing a mathematical relationship between the chromatographic retention data and various descriptors of the molecule's structure, such as its topology, geometry, and electronic properties. mdpi.com QSRR can be a valuable tool for identifying this compound in complex mixtures like essential oils, by predicting its elution time under specific chromatographic conditions. scielo.br

Mechanistic Investigations of S Gamma Calacorene Biological Activities

Molecular Target Identification and Interaction Dynamics

The initial step in understanding the mechanism of a bioactive compound is to identify its direct molecular targets and characterize the nature of their interaction.

Research has pointed towards the antibacterial potential of calacorene isomers. One significant finding is the ability of alpha-calacorene (B1215906) to inhibit the BamA protein in gram-negative bacteria. The BamA protein is a crucial component of the β-barrel assembly machinery (BAM) complex, which is essential for the proper folding and insertion of outer membrane proteins. nih.gov By targeting BamA, alpha-calacorene disrupts the integrity of the bacterial outer membrane, a mechanism that can lead to bacterial cell death. While this has been specified for the alpha-isomer, the structural similarity to (S)-gamma-calacorene suggests a potential area for further investigation into its specific enzyme inhibitory activities.

No specific enzyme inhibition studies for this compound were found in the provided search results. The information above pertains to the related isomer, alpha-calacorene.

The interaction of this compound with cellular receptors and its subsequent influence on signaling pathways are key to understanding its broader biological effects. For instance, studies on other terpenes have shown that they can modulate signaling pathways involved in inflammation.

Specific studies detailing the receptor binding and signaling pathway modulation of this compound were not available in the search results.

Cellular Response Modulations

Beyond direct molecular interactions, the biological activity of a compound is also defined by its ability to modulate cellular responses, such as the production of signaling molecules and changes in protein expression.

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical mediators of the inflammatory response. Research on alpha-calacorene has shown that it can influence the production of these cytokines. In in vitro studies, treatment with alpha-calacorene led to a reduction in the secretion of TNF-α and IL-6 in macrophages that were stimulated by lipopolysaccharide (LPS). This suggests an anti-inflammatory potential by downregulating key inflammatory mediators. The balance between TNF-α and IL-6 is crucial in controlling inflammatory responses. nih.gov

Table 1: Effect of Alpha-Calacorene on Cytokine Secretion

Cell TypeStimulantTreatmentObserved Effect on Cytokine Secretion
MacrophagesLPSAlpha-CalacoreneReduced secretion of TNF-α and IL-6

This data pertains to alpha-calacorene, a related isomer of this compound.

Investigating changes in gene and protein expression provides a comprehensive view of a compound's impact on cellular function. Such analyses can reveal the underlying molecular networks affected by this compound. Gamma radiation, for example, has been shown to induce widespread changes in the gene expression of plants. frontiersin.org Similarly, the study of how specific compounds alter gene expression is a growing area of research. nih.govmui.ac.ir

No specific gene expression or proteomic analysis studies for this compound were identified in the search results.

Computational and In Silico Approaches

Computational methods, such as molecular docking, are valuable tools for predicting the interaction between a small molecule like this compound and its potential protein targets. These in silico studies can provide insights into binding affinities and interaction modes, guiding further experimental validation. For instance, molecular docking has been used to study the interaction of various phytochemicals with enzymes like tyrosinase and to predict their inhibitory activity. researchgate.net Such approaches could be instrumental in identifying potential molecular targets for this compound and elucidating its mechanism of action.

Specific computational or in silico studies focused on this compound were not found in the search results.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. undip.ac.id This method is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the provided results, the methodology is widely applied to similar compounds found in essential oils. For instance, studies on other terpenoids involve docking them into the active sites of enzymes to predict their inhibitory potential. The process typically involves preparing the 3D structure of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to rank the different poses of the ligand in the binding site based on their predicted binding affinity. undip.ac.idbiointerfaceresearch.com

In a broader context, molecular docking has been used to study the interactions of major metabolites from essential oils with various protein targets. For example, in a study on Cyperus articulatus essential oil, metabolites like α-calacorene and β-calacorene were docked against the tyrosyl-tRNA synthetase (TyrRS) of Staphylococcus aureus to evaluate their binding affinities. researchgate.net Such studies often reveal that the stability of the ligand-protein complex is maintained through various interactions, including hydrogen bonds and hydrophobic interactions. undip.ac.idresearchgate.net The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with lower values indicating a more favorable binding interaction. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org These simulations provide insights into the conformational stability of a ligand-protein complex and the dynamic behavior of the system. nih.gov

MD simulations have been employed to study the stability of complexes formed between essential oil components and proteins. For example, the stability of a complex between a metabolite and a target protein can be assessed by running simulations for a specific duration (e.g., nanoseconds) and analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand. nih.gov A stable RMSD over the simulation time suggests that the complex is in equilibrium and the ligand is stably bound.

Density Functional Theory (DFT) for Spectroscopic Prediction and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for predicting various molecular properties, including spectroscopic data and energetic parameters. uniud.itattaccalite.com DFT calculations focus on the electron density as the fundamental quantity to determine the properties of a system. uniud.it

DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

While specific DFT studies on this compound were not found in the search results, the methodology is applicable. For other similar molecules, DFT analysis has been used to compare the HOMO and LUMO energy gaps of potential drug candidates with standard drugs. researchgate.net These calculations help in understanding the electronic properties that may contribute to the biological activity of the compound.

Structure-Activity Relationship (SAR) Studies Through Derivatization and Analogue Design

Structure-Activity Relationship (SAR) studies are a crucial component of medicinal chemistry that involve modifying the chemical structure of a compound to understand how these changes affect its biological activity. drugdesign.org The goal is to identify the key chemical features (pharmacophore) responsible for the compound's activity and to design new, more potent, or selective analogues. drugdesign.org

Currently, there is limited specific information available in the provided search results regarding SAR studies conducted on this compound through derivatization and analogue design. However, the principles of SAR are widely applied in the study of natural products, including terpenoids. researchgate.net

An SAR study would typically involve synthesizing a series of derivatives of this compound with modifications at different positions of the molecule. For example, the aromatic ring, the isopropyl group, or the methyl group could be altered or substituted. These new compounds would then be tested for their biological activity to determine the effect of the structural changes. drugdesign.org

For instance, if this compound shows a particular biological activity, SAR studies could explore whether increasing or decreasing the lipophilicity of the molecule enhances this activity. This could be achieved by adding or removing polar or non-polar functional groups. The results of such studies are often compiled into a model that relates specific structural features to the observed activity, guiding the design of more effective compounds. researchgate.net

Ecological and Chemoecological Significance of S Gamma Calacorene

Role in Plant Defense Mechanisms and Allelopathy

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a range of threats, and (S)-gamma-calacorene is a component of this defense system. researchgate.net These defenses can be either direct, affecting the herbivore's biology, or indirect, involving other species. icrisat.org

Anti-herbivore and Anti-pathogen Interactions

This compound is a constituent of essential oils in many plants and is believed to contribute to their defense against herbivores and pathogens. bac-lac.gc.ca Plants produce a variety of secondary metabolites, including terpenoids like this compound, which can be toxic or deter feeding by insects and other herbivores. researchgate.neticrisat.org For instance, some plants release volatile organic compounds (VOCs) upon herbivore attack to repel them. mdpi.com

Research has shown that essential oils containing calacorene isomers exhibit antimicrobial properties. For example, essential oils from Teucrium montanum containing α-calacorene have demonstrated activity against various bacterial and fungal species. Similarly, essential oils from certain Rhododendron species, which contain a variety of terpenes, have shown antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov While direct studies isolating the specific effect of this compound are less common, its presence in these bioactive essential oils suggests a role in anti-pathogen defense.

Volatile Emissions in Plant Communication

Plants can communicate with each other through the release of volatile organic compounds (VOCs). researchgate.netnih.gov When a plant is damaged by herbivores, it can emit a blend of VOCs that can be perceived by neighboring plants, which may then activate their own defense mechanisms in anticipation of an attack. icrisat.orgresearchgate.netmdpi.com This phenomenon, known as plant-plant communication, is a critical aspect of ecosystem dynamics.

This compound, as a volatile sesquiterpene, is likely a component of these complex volatile signals. The emission of such compounds can serve as a warning to nearby plants, allowing them to prime their defenses. agriculturejournals.cz This can include the increased production of defensive chemicals or the activation of genes involved in defense responses. icrisat.org

Inter-species Interactions and Chemical Ecology

The influence of this compound extends beyond plant-plant and plant-pathogen interactions to mediate relationships with other organisms in the ecosystem, particularly insects.

Insecticidal Activity and Pest Management Research

Essential oils containing calacorene isomers have been investigated for their insecticidal properties, which could have applications in pest management. fao.orgscielo.org.co Research on essential oils from various plants has demonstrated their potential to control insect pests. For example, essential oil from Pilgerodendron uviferum, which contains α-calacorene, has shown insecticidal efficacy against the housefly, Musca domestica. unicam.itnih.gov

Another study identified α-calacorene in the essential oil of Saussurea nivea, a plant used traditionally by farmers to control insect pests. nih.gov The essential oil of Salvia ballotiflora was also found to contain α-calacorene and exhibited insecticidal activity against the fall armyworm, Spodoptera frugiperda. mdpi.com These findings suggest that this compound, as a component of these oils, contributes to their insecticidal effects. The use of such botanical insecticides is being explored as a more environmentally friendly alternative to synthetic pesticides. researchgate.netca.gov The sterile insect technique (SIT) is another environmentally-friendly pest control method that involves sterilizing insects using radiation. iaea.orgfrontiersin.org

Table 1: Plants Containing Calacorene Isomers with Observed Insecticidal Activity

Plant Species Calacorene Isomer Present Target Insect Reference
Pilgerodendron uviferum α-calacorene Musca domestica (housefly) unicam.itnih.gov
Saussurea nivea α-calacorene Grain storage insects nih.gov
Salvia ballotiflora α-calacorene Spodoptera frugiperda (fall armyworm) mdpi.com
Eupatorium maculatum α-calacorene Lolium perenne and Echinochloa crusgalli (weed species) researchgate.net

Role in Pollinator Attraction

While some volatile compounds serve to deter herbivores, others play a crucial role in attracting pollinators, which is essential for plant reproduction. nih.gov Floral scents are often complex mixtures of various VOCs, and these bouquets guide pollinators to the correct host plant. nih.gov

Environmental Fate and Biotransformation in Ecosystems

Once released into the environment, volatile organic compounds like this compound undergo various transformations. The environmental fate of these compounds is an important aspect of their ecological significance.

The chemical composition of essential oils, including the concentration of this compound, can be influenced by environmental factors. These compounds can undergo biotransformation processes in the ecosystem. nih.gov For example, they can be modified by soil microbes or through abiotic processes such as oxidation.

The study of the biotransformation of terpenes is complex, but it is known that microorganisms can metabolize these compounds. The degradation and transformation of this compound in the soil and atmosphere contribute to the cycling of carbon and other elements in the ecosystem. Further research is needed to fully understand the specific pathways and products of this compound's environmental degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.